molecular formula C10H2ClF9O B162251 2,4,6-tris(trifluoromethyl)benzoyl Chloride CAS No. 135130-97-1

2,4,6-tris(trifluoromethyl)benzoyl Chloride

Cat. No. B162251
M. Wt: 344.56 g/mol
InChI Key: NASZWNYHQOQNPY-UHFFFAOYSA-N
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Description

2,4,6-Tris(trifluoromethyl)benzoyl Chloride is a chemical compound with the molecular formula C10H2ClF9O . It is an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline , which is a fluorinated substituent that has become a valuable tool in medical chemistry . It can also be used for the preparation of azo dyes containing fluorine .


Synthesis Analysis

The synthesis of 2,4,6-Tris(trifluoromethyl)benzoyl Chloride involves the reaction of 1,3,5-Tris(trifluoromethyl)benzene with n-butyllithium and carbon dioxide to yield a high yield of 2,4,6-Tris(trifluoromethyl)benzoic acid . The acid chloride is formed only slowly under stringent conditions .


Molecular Structure Analysis

The molecular structure of 2,4,6-Tris(trifluoromethyl)benzoyl Chloride can be represented by the InChI string: InChI=1S/C10H2ClF9O/c11-7(21)6-4(9(15,16)17)1-3(8(12,13)14)2-5(6)10(18,19)20/h1-2H . The Canonical SMILES representation is: C1=C(C=C(C(=C1C(F)(F)F)C(=O)Cl)C(F)(F)F)C(F)(F)F .


Chemical Reactions Analysis

4-(Trifluoromethyl)benzoyl chloride, a similar compound, undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Physical And Chemical Properties Analysis

The molecular weight of 2,4,6-Tris(trifluoromethyl)benzoyl Chloride is 344.56 g/mol . It has a computed XLogP3-AA value of 5.1 , indicating its lipophilicity. It has no hydrogen bond donors and 10 hydrogen bond acceptors . The topological polar surface area is 17.1 Ų . The compound has a complexity of 373 .

Scientific Research Applications

Synthesis of Oligosaccharides

Kováč, Whittaker, and Glaudemans (1985) discuss the use of 2,4,6-tris(trifluoromethyl)benzoyl chloride in the synthesis of oligosaccharides, particularly as an intermediate in creating glycosyl-3-0-galactosyl sequences. This compound plays a crucial role in anomerisation and debeznylation reactions in carbohydrate chemistry (Kováč, Whittaker, & Glaudemans, 1985).

Trifluoromethylselenolation of Acid Chlorides

Wang, Zhang, and Weng (2017) describe a method involving trifluoromethylselenolation of acid chlorides using a compound similar to 2,4,6-tris(trifluoromethyl)benzoyl chloride. This process is efficient in producing Se-trifluoromethyl esters, demonstrating its utility in synthetic chemistry (Wang, Zhang, & Weng, 2017).

Chemical Properties and Reactions

Filler et al. (1991) explore various chemical reactions and properties of 2,4,6-tris(trifluoromethyl)benzoic acid, closely related to the benzoyl chloride derivative. They investigate reactions under stringent conditions, esterification processes, and synthesis of phenolic esters, which can shed light on the reactivity and applications of 2,4,6-tris(trifluoromethyl)benzoyl chloride (Filler et al., 1991).

Drug Intermediate Synthesis

Xiao-rui (2006) reports on the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate. The study provides insights into the synthesis process and its economic value, which may have parallels in the synthesis and application of 2,4,6-tris(trifluoromethyl)benzoyl chloride (Xiao-rui, 2006).

Safety And Hazards

2,4,6-Tris(trifluoromethyl)benzoyl Chloride is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2,4,6-tris(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2ClF9O/c11-7(21)6-4(9(15,16)17)1-3(8(12,13)14)2-5(6)10(18,19)20/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASZWNYHQOQNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2ClF9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455215
Record name 2,4,6-tris(trifluoromethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-tris(trifluoromethyl)benzoyl Chloride

CAS RN

135130-97-1
Record name 2,4,6-tris(trifluoromethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ST Courtney - 2009 - open.library.ubc.ca
Hydroamination is the addition of an N–H bond across a C–C multiple bond. Nitrogen containing small molecules, typically accessed through multi-step synthetic pathways, are greatly …
Number of citations: 1 open.library.ubc.ca

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